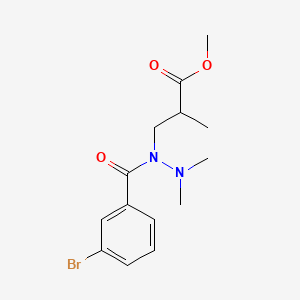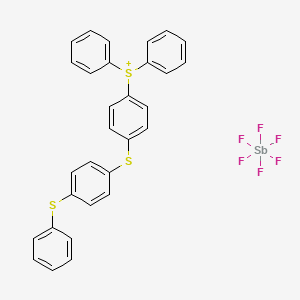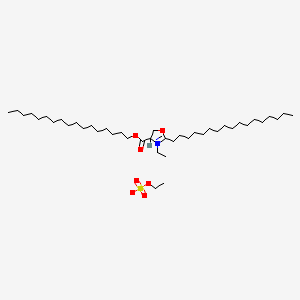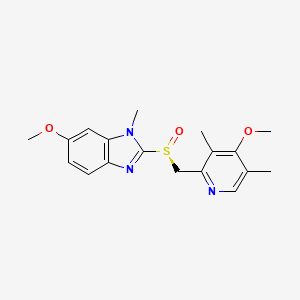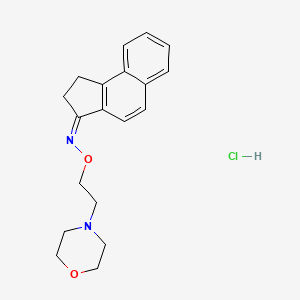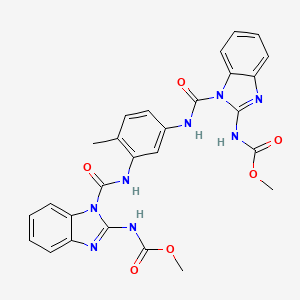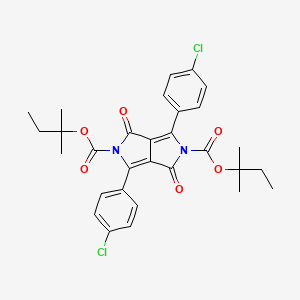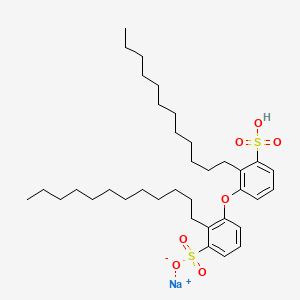
2-Methoxyfentanyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyfentanyl is a synthetic opioid analgesic that is an analog of fentanyl. It is known for its potent analgesic properties and has been used in various medical and research applications. The compound is structurally similar to fentanyl but includes a methoxy group, which can influence its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyfentanyl typically involves the following steps:
- This intermediate is then reacted with methoxyacetyl chloride in the presence of a base such as triethylamine to yield this compound .
N-Phenethyl-4-piperidone: is reacted with to form .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other fentanyl analogs. These methods often involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
2-Methoxyfentanyl undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methoxyacetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions include:
Hydroxylated derivatives: from oxidation.
Alcohol derivatives: from reduction.
Substituted derivatives: from nucleophilic substitution.
科学的研究の応用
2-Methoxyfentanyl has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the development of new synthetic opioids and in forensic toxicology.
作用機序
2-Methoxyfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate , leading to analgesia and sedation. The compound also activates G-protein-coupled receptors , which modulate pain perception and response .
類似化合物との比較
2-Methoxyfentanyl is compared with other fentanyl analogs such as:
Fentanyl: The parent compound, known for its high potency and rapid onset of action.
Acetylfentanyl: Similar in structure but with an acetyl group instead of a methoxy group.
Butyrfentanyl: Contains a butyryl group, leading to different pharmacokinetic properties.
p-Methoxyfentanyl: Another methoxy-substituted analog with slightly lower potency.
This compound is unique due to its specific methoxy substitution, which can influence its binding affinity and pharmacological effects compared to other fentanyl analogs .
特性
CAS番号 |
76107-50-1 |
|---|---|
分子式 |
C23H30N2O2 |
分子量 |
366.5 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H30N2O2/c1-3-23(26)25(21-11-7-8-12-22(21)27-2)20-14-17-24(18-15-20)16-13-19-9-5-4-6-10-19/h4-12,20H,3,13-18H2,1-2H3 |
InChIキー |
SFUHBOZPWMIOFT-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)

